Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)
Description
Trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1) is a complex organic compound that combines the properties of trifluoroacetic acid and a sulfonyl-substituted pyrrolidine derivative
Properties
CAS No. |
918812-55-2 |
|---|---|
Molecular Formula |
C13H17F3N2O4S |
Molecular Weight |
354.35 g/mol |
IUPAC Name |
(2-pyrrolidin-1-ylsulfonylphenyl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H16N2O2S.C2HF3O2/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13;3-2(4,5)1(6)7/h1-2,5-6H,3-4,7-9,12H2;(H,6,7) |
InChI Key |
NQTYVPDBACWTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine typically involves the reaction of trifluoroacetic acid with 1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Sulfonyl-substituted compounds: Compounds with sulfonyl groups, such as sulfonamides and sulfonylureas.
Uniqueness
Trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine is unique due to the presence of both trifluoroacetic acid and sulfonyl-substituted pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
